An In-depth Technical Guide to 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide: Core Properties and Applications
An In-depth Technical Guide to 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, a key chemical intermediate in the pharmaceutical industry. The document delves into its chemical identity, synthesis, purification, and core physicochemical properties, with a focus on its critical role in the manufacturing of non-ionic X-ray contrast media. This guide is intended to serve as a vital resource for researchers and professionals engaged in drug development and process chemistry, offering field-proven insights and detailed methodologies.
Introduction: A Pivotal Intermediate in Medical Imaging
5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, commonly referred to in industrial literature as ABA (Aminoisophthalic acid bisamide), is a substituted aromatic diamide of significant pharmaceutical interest.[1][2] Its molecular structure, characterized by a central 5-aminoisophthalic acid core functionalized with two 2,3-dihydroxypropylamine side chains, renders it an ideal precursor for the synthesis of complex, poly-iodinated molecules.
The primary and most critical application of ABA is as a starting material in the industrial production of several non-ionic X-ray contrast agents, including iohexol and iodixanol.[1][2] The dihydroxypropyl side chains are crucial for imparting the high water solubility and low osmolality required for safe intravascular administration of the final drug products. The aromatic amino group serves as a chemical handle for subsequent iodination and other functionalization steps. This guide will explore the foundational chemical and physical properties that underpin its utility.
Chemical and Physical Properties
5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide is typically isolated and handled as its hydrochloride salt to enhance stability and aqueous solubility.[3] The free base has the CAS Registry Number 76820-35-4, while the more commonly used hydrochloride salt is registered under CAS Number 203515-86-0.
Structure and Identification
The chemical structure of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide is illustrated below.
Figure 1: Chemical Structure of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide.
Physicochemical Data
The following table summarizes the key physicochemical properties of the hydrochloride salt of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₁N₃O₆ (Free Base) C₁₄H₂₂ClN₃O₆ (HCl Salt) | [2][4] |
| Molecular Weight | 327.34 g/mol (Free Base) 363.79 g/mol (HCl Salt) | [2][4] |
| Appearance | White to almost white crystalline powder | [2] |
| Melting Point | 216-220 °C (HCl Salt) | [5] |
| Solubility | Soluble in water | [2] |
| LogP (calculated) | -2.4 (at 20°C and pH 7) | [2] |
Note: Detailed spectral data (NMR, IR, MS) and quantitative solubility in various organic solvents are not extensively reported in publicly available literature, likely due to the compound's status as a proprietary industrial intermediate.
Synthesis and Purification
The synthesis of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide is a well-documented, multi-step process, primarily detailed in patent literature. The general synthetic route involves two key transformations: amidation and reduction.
Figure 2: General Synthesis Workflow for 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride.
Detailed Synthesis Protocol (Exemplary)
The following protocol is a synthesized representation based on methodologies described in patent literature[5].
-
Amidation:
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Charge a suitable reactor with dimethyl 5-nitroisophthalate and approximately 2.1 molar equivalents of 3-amino-1,2-propanediol.
-
Add 2-methoxyethanol as the solvent.
-
Introduce a catalytic amount of a strong base, such as sodium methoxide (which can be formed in situ by dissolving sodium metal in the solvent).
-
Heat the mixture to reflux temperature (approximately 108 °C) and maintain for several hours until thin-layer chromatography indicates the consumption of the starting ester.[5]
-
-
Catalytic Hydrogenation:
-
Cool the reaction mixture and transfer it to a hydrogenation reactor.
-
Add a palladium-on-carbon catalyst (typically 5-10% Pd on C).
-
Pressurize the reactor with hydrogen gas and agitate until the reduction of the nitro group to an amine is complete.
-
-
Isolation of the Hydrochloride Salt:
-
Filter the reaction mixture to remove the catalyst.
-
To the filtrate, add a solution of hydrogen chloride in a lower alkanol (e.g., isopropanol) or bubble hydrogen chloride gas through the solution.
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The hydrochloride salt of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide will precipitate.
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Collect the crystalline product by filtration, wash with a suitable solvent (e.g., the alkanol used for precipitation), and dry under vacuum.
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Purification and Impurity Control
The purity of ABA is paramount for the successful synthesis of the final X-ray contrast agents. Two common impurities are the ABA monomethylester and the ABA dimer.[1] A highly effective method for their removal involves selective hydrolysis under basic conditions.
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Principle: The ester and dimer impurities are more susceptible to hydrolysis under high pH conditions than the stable amide bonds of the ABA side chains.
-
Protocol:
-
Dissolve the crude ABA hydrochloride in water.
-
Adjust the pH of the aqueous solution to between 12.0 and 13.0 by adding an aqueous solution of sodium hydroxide.[3]
-
Maintain the mixture at room temperature (20-25 °C) for a short period (e.g., 15-60 minutes).[3]
-
During this time, the monomethylester is hydrolyzed to the corresponding monoacid, and the dimer is also cleaved.
-
The reaction progress and impurity levels are monitored by High-Performance Liquid Chromatography (HPLC). The levels of ABA monomethylester and dimer can be reduced to less than 0.01%.[3]
-
The resulting ABA monoacid is more easily removed in subsequent crystallization or reaction steps than the original impurities.
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Key Reactions and Applications
The principal chemical transformation of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide is its conversion to a tri-iodinated derivative, which serves as the immediate precursor to the final contrast agent.
Iodination
Figure 3: Iodination of ABA to its Tri-iodinated Derivative.
This reaction is an electrophilic aromatic substitution where the electron-donating amino group activates the benzene ring, directing the iodine atoms to the ortho and para positions (2, 4, and 6). The reaction is typically carried out in an aqueous or aqueous/methanolic solution using an iodinating agent like iodine chloride.[6] Precise control of pH and temperature is crucial for maximizing yield and minimizing side reactions.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide and for monitoring the progress of its synthesis and purification.[1][3] While specific, validated methods are often proprietary, a typical setup would involve a reversed-phase column (e.g., C18) with a buffered aqueous-organic mobile phase and UV detection.
Safety and Handling
As with all chemical reagents, 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide is a cornerstone intermediate in the production of modern non-ionic X-ray contrast media. Its synthesis, while straightforward in principle, requires careful control of reaction conditions and rigorous purification to meet the stringent demands of the pharmaceutical industry. The dihydroxypropyl side chains are fundamental to the efficacy and safety of the final drug products. This guide has provided a detailed overview of its basic properties, synthesis, and key chemical transformations, offering a valuable resource for professionals in the field.
References
- US6441235B1 - Preparation of 5-amino-isophthalamides - Google P
- EP2289870A1 - Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)
- EP2289870B1 - Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)
-
1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-, hydrochloride (1:1). PubChem. [Link]
-
bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X - EPO. [Link]
-
76820-35-4 | Product Name : 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)isophthalamide. Pharmaffiliates. [Link]
-
5-Amino N N Bis (2 3 Dihydroxy Propyl) Isophthalamide Hcl Cas No: 203515-86-0. IndiaMART. [Link]
-
5-AMINO-N,N'-BIS(2,3-DIHYDROXYPROPYL)ISOPHTHALAMIDE HYDROCHLORIDE - gsrs. [Link]
-
Synthesis of N,N′-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)- hydroxy-acetamido]-2,4,6-triiodoisophthalamide - ResearchGate. [Link]
-
Solubility of 5-Amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide in Ethanol + Water Mixtures - ResearchGate. [Link]
- Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)
Sources
- 1. EP2289870B1 - Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents - Google Patents [patents.google.com]
- 2. 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide | 203515-86-0 [chemicalbook.com]
- 3. data.epo.org [data.epo.org]
- 4. 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-, hydrochloride (1:1) | C14H22ClN3O6 | CID 44629992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US6441235B1 - Preparation of 5-amino-isophthalamides - Google Patents [patents.google.com]
- 6. 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride | 203515-86-0 | Benchchem [benchchem.com]
